molecular formula C18H22N4S B14381187 N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide CAS No. 90125-74-9

N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide

Cat. No.: B14381187
CAS No.: 90125-74-9
M. Wt: 326.5 g/mol
InChI Key: VQTSEGCVEPZGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and a pyridin-2-yl ethyl group, along with a carbothioamide functional group. Its structural complexity allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine ring can then be functionalized with the phenyl and pyridin-2-yl ethyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: mCPBA in an organic solvent like dichloromethane.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated compounds and nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its structural features also contribute to its potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

90125-74-9

Molecular Formula

C18H22N4S

Molecular Weight

326.5 g/mol

IUPAC Name

N-phenyl-4-(2-pyridin-2-ylethyl)piperazine-1-carbothioamide

InChI

InChI=1S/C18H22N4S/c23-18(20-17-7-2-1-3-8-17)22-14-12-21(13-15-22)11-9-16-6-4-5-10-19-16/h1-8,10H,9,11-15H2,(H,20,23)

InChI Key

VQTSEGCVEPZGTI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=S)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.